2-morpholin-4-ium-4-ylethyl 2-ethoxy-3-methoxybenzoate;chloride

Catalog No.
S14289775
CAS No.
22684-79-3
M.F
C16H24ClNO5
M. Wt
345.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-morpholin-4-ium-4-ylethyl 2-ethoxy-3-methoxybenz...

CAS Number

22684-79-3

Product Name

2-morpholin-4-ium-4-ylethyl 2-ethoxy-3-methoxybenzoate;chloride

IUPAC Name

2-morpholin-4-ium-4-ylethyl 2-ethoxy-3-methoxybenzoate;chloride

Molecular Formula

C16H24ClNO5

Molecular Weight

345.8 g/mol

InChI

InChI=1S/C16H23NO5.ClH/c1-3-21-15-13(5-4-6-14(15)19-2)16(18)22-12-9-17-7-10-20-11-8-17;/h4-6H,3,7-12H2,1-2H3;1H

InChI Key

BXCRODMTBPUBJI-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC=C1OC)C(=O)OCC[NH+]2CCOCC2.[Cl-]

2-Morpholin-4-ium-4-ylethyl 2-ethoxy-3-methoxybenzoate; chloride is a complex organic compound characterized by its unique structural features, which include a morpholine ring and a benzoate moiety. This compound is notable for its potential applications in medicinal chemistry and biological research due to the presence of functional groups that may interact with biological targets. The morpholine ring is known for its ability to enhance solubility and bioavailability, making such compounds of interest in drug development.

Typical of esters and amines, including:

  • Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding acid and alcohol.
  • Nucleophilic Substitution: The chloride ion can be displaced by nucleophiles, leading to the formation of new compounds.
  • Reduction: The compound may be reduced to form amines or other derivatives.

These reactions are crucial for modifying the compound's structure to optimize its biological activity or to synthesize related compounds.

Preliminary studies suggest that 2-morpholin-4-ium-4-ylethyl 2-ethoxy-3-methoxybenzoate; chloride exhibits significant biological activity. Morpholine derivatives are often associated with various pharmacological effects, including:

  • Antimicrobial Activity: Some morpholine derivatives have shown potential as antimicrobial agents.
  • Anticancer Properties: Compounds containing morpholine rings have been investigated for their ability to inhibit cancer cell proliferation.
  • Neuroprotective Effects: Certain derivatives may exhibit neuroprotective properties, making them candidates for treating neurodegenerative diseases.

Further research is needed to fully elucidate the specific biological mechanisms and potential therapeutic applications of this compound.

The synthesis of 2-morpholin-4-ium-4-ylethyl 2-ethoxy-3-methoxybenzoate; chloride typically involves several steps:

  • Starting Materials: The synthesis begins with the reaction of 2-hydroxy-3-methoxybenzoic acid derivatives and morpholine.
  • Esterification: An esterification reaction is performed using an acid catalyst to form the benzoate ester.
  • Chlorination: Chloride is introduced through various chlorinating agents, often at specific reaction conditions to ensure selectivity.

The synthesis has been documented in literature, indicating successful isolation and characterization of the product through techniques such as NMR spectroscopy and mass spectrometry .

The potential applications of 2-morpholin-4-ium-4-ylethyl 2-ethoxy-3-methoxybenzoate; chloride include:

  • Pharmaceutical Development: As a lead compound in drug discovery, particularly in developing treatments for infections or cancer.
  • Chemical Research: Used as a building block in organic synthesis for creating more complex molecules.
  • Biological Studies: Investigated in studies focusing on enzyme inhibition or receptor binding.

Interaction studies involving this compound are essential for understanding its pharmacodynamics and pharmacokinetics. These studies typically focus on:

  • Binding Affinity: Assessing how well the compound binds to specific biological targets, such as enzymes or receptors.
  • Mechanism of Action: Understanding how the compound exerts its biological effects at the molecular level.
  • Toxicity Profiling: Evaluating any potential toxic effects through in vitro and in vivo studies.

Such studies provide crucial insights into optimizing the compound for therapeutic use.

Several compounds share structural similarities with 2-morpholin-4-ium-4-ylethyl 2-ethoxy-3-methoxybenzoate; chloride. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
2-MethylmorpholineContains a methyl group on the morpholine ringOften used as a solvent or reagent in organic synthesis
Morpholinoethyl benzoateMorpholine attached to an ethyl benzoateKnown for its use in drug delivery systems
Ethyl 4-(morpholinomethyl)benzoateMorpholine linked via a methylene bridgeExhibits enhanced solubility compared to non-morpholine analogs
N-(4-Morpholinyl)benzamideBenzamide derivative with a morpholine substituentInvestigated for anti-inflammatory properties

These compounds highlight the diversity within morpholine-containing structures while emphasizing the unique properties of 2-morpholin-4-ium-4-ylethyl 2-ethoxy-3-methoxybenzoate; chloride, particularly its potential therapeutic applications and unique reactivity profiles.

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

345.1343006 g/mol

Monoisotopic Mass

345.1343006 g/mol

Heavy Atom Count

23

Dates

Last modified: 08-10-2024

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